molecular formula C20H16N2O7 B11086972 (4-{(E)-[2-hydroxy-1-(4-methoxyphenyl)-4,6-dioxo-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}phenoxy)acetic acid

(4-{(E)-[2-hydroxy-1-(4-methoxyphenyl)-4,6-dioxo-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B11086972
M. Wt: 396.3 g/mol
InChI Key: YLYXWJXGQGCFSR-MHWRWJLKSA-N
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Description

The compound (4-{(E)-[2-hydroxy-1-(4-methoxyphenyl)-4,6-dioxo-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}phenoxy)acetic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrimidine ring, a phenoxy group, and an acetic acid moiety, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{(E)-[2-hydroxy-1-(4-methoxyphenyl)-4,6-dioxo-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Ylidene Linkage: The ylidene linkage is formed through a Knoevenagel condensation reaction between the pyrimidine derivative and an aldehyde.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction.

    Acetic Acid Moiety Addition: The final step involves the esterification or amidation reaction to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule can be explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.

Mechanism of Action

The mechanism by which (4-{(E)-[2-hydroxy-1-(4-methoxyphenyl)-4,6-dioxo-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}phenoxy)acetic acid exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds, while the pyrimidine ring can participate in π-π interactions, facilitating binding to biological macromolecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-{(E)-[2-hydroxy-1-(4-methoxyphenyl)-4,6-dioxo-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}phenoxy)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    (4-{(E)-[2-hydroxy-1-(4-methoxyphenyl)-4,6-dioxo-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}phenoxy)butyric acid: Similar structure with a butyric acid moiety.

Uniqueness

The uniqueness of (4-{(E)-[2-hydroxy-1-(4-methoxyphenyl)-4,6-dioxo-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}phenoxy)acetic acid lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H16N2O7

Molecular Weight

396.3 g/mol

IUPAC Name

2-[4-[(E)-[1-(4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C20H16N2O7/c1-28-14-8-4-13(5-9-14)22-19(26)16(18(25)21-20(22)27)10-12-2-6-15(7-3-12)29-11-17(23)24/h2-10H,11H2,1H3,(H,23,24)(H,21,25,27)/b16-10+

InChI Key

YLYXWJXGQGCFSR-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/C(=O)NC2=O

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)C(=O)NC2=O

Origin of Product

United States

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